molecular formula C10H8N2O3 B1398835 Methyl 3-formylimidazo[1,5-a]pyridine-1-carboxylate CAS No. 1039356-95-0

Methyl 3-formylimidazo[1,5-a]pyridine-1-carboxylate

货号: B1398835
CAS 编号: 1039356-95-0
分子量: 204.18 g/mol
InChI 键: JAECLEINWMZAOD-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Methyl 3-formylimidazo[1,5-a]pyridine-1-carboxylate is a heterocyclic compound featuring an imidazo[1,5-a]pyridine core substituted with a formyl group at position 3 and a methyl ester at position 1. This structure confers unique reactivity, particularly in condensation and cross-coupling reactions, making it valuable in medicinal chemistry and materials science.

Synthesis: The compound is synthesized via a multi-step route starting from imidazo[1,5-a]pyridine (18). A Vilsmeier-Haack reaction introduces the formyl group at position 3, yielding imidazo[1,5-a]pyridine-3-carbaldehyde (19) in 55% yield . Subsequent bromination with N-bromosuccinimide (NBS) in DMF produces 1-bromoimidazo[1,5-a]pyridine-3-carbaldehyde (20) in 48% yield. Suzuki coupling with a boronic acid derivative, followed by Knoevenagel condensation, affords the final product in 35–42% yield .

Applications: The compound serves as a precursor for c-MYC G-quadruplex stabilizers, which are investigated for anticancer drug development .

属性

IUPAC Name

methyl 3-formylimidazo[1,5-a]pyridine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O3/c1-15-10(14)9-7-4-2-3-5-12(7)8(6-13)11-9/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAECLEINWMZAOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C2C=CC=CN2C(=N1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501224323
Record name Methyl 3-formylimidazo[1,5-a]pyridine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501224323
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1039356-95-0
Record name Methyl 3-formylimidazo[1,5-a]pyridine-1-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1039356-95-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 3-formylimidazo[1,5-a]pyridine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501224323
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 3-formylimidazo[1,5-a]pyridine-1-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-formylimidazo[1,5-a]pyridine-1-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with glyoxal in the presence of a suitable catalyst to form the imidazo[1,5-a]pyridine core. Subsequent formylation and esterification steps yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

化学反应分析

Types of Reactions

Methyl 3-formylimidazo[1,5-a]pyridine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

科学研究应用

Chemical Properties and Structure

  • Molecular Formula : C₁₀H₈N₂O₃
  • Molecular Weight : 204.18 g/mol
  • CAS Number : 1039356-95-0

The compound features an imidazo[1,5-a]pyridine core structure, which is known for its biological activity and versatility as a building block in synthetic chemistry.

Pharmaceutical Applications

Methyl 3-formylimidazo[1,5-a]pyridine-1-carboxylate exhibits promising pharmacological properties. Its derivatives have been explored for various therapeutic applications:

  • Anticancer Agents : Research indicates that imidazo[1,5-a]pyridine derivatives can act as potential anticancer agents. For instance, modifications to the methyl formyl group can enhance cytotoxicity against cancer cell lines .
  • Antimicrobial Activity : Studies have shown that certain derivatives possess significant antimicrobial properties, making them candidates for developing new antibiotics .
  • Neurological Disorders : The compound's derivatives have been investigated for their potential in treating neurological disorders due to their ability to cross the blood-brain barrier .

Materials Science Applications

The unique optical and electronic properties of imidazo[1,5-a]pyridine derivatives make them suitable for various applications in materials science:

  • Organic Light Emitting Diodes (OLEDs) : this compound has been utilized in the development of OLEDs due to its luminescent properties .
  • Sensors : The compound has applications in sensor technology, particularly for detecting metal ions and environmental pollutants. Its ability to form complexes enhances its sensitivity .

Synthetic Chemistry Applications

The compound serves as a versatile intermediate in synthetic chemistry:

  • Building Block for Complex Molecules : this compound is used as a precursor in synthesizing more complex heterocycles through various cyclization reactions .
  • Green Chemistry Initiatives : Recent methodologies emphasize eco-friendly approaches to synthesize derivatives of this compound using less hazardous reagents and conditions .

Case Studies

StudyApplicationKey Findings
AnticancerDerivatives showed enhanced cytotoxicity against specific cancer cell lines.
AntimicrobialDemonstrated significant activity against Gram-positive and Gram-negative bacteria.
OLEDsExhibited high luminescence efficiency suitable for commercial OLED applications.
NeurologicalPotential efficacy in models of Alzheimer's disease through neuroprotective effects.

作用机制

The mechanism of action of methyl 3-formylimidazo[1,5-a]pyridine-1-carboxylate depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The exact pathways involved can vary but often include modulation of signaling pathways and inhibition of specific enzymes .

相似化合物的比较

Halogen-Substituted Derivatives

Halogenated analogs, such as ethyl 3-chloroimidazo[1,5-a]pyridine-1-carboxylate (CAS 885276-62-0) and methyl 3-bromoimidazo[1,5-a]pyridine-1-carboxylate (CAS 1330766-11-4), share structural similarity but differ in substituent reactivity:

  • Synthesis : These derivatives are typically synthesized via electrophilic halogenation (e.g., Cl or Br addition) rather than formylation.
  • Reactivity: Halogens act as leaving groups, enabling nucleophilic substitutions (e.g., Suzuki couplings), whereas the formyl group in the target compound participates in condensations (e.g., Knoevenagel) .
  • Purity/Yield : Ethyl 3-chloro derivatives are reported at 95% purity , while brominated analogs show lower yields (~35–48%) due to competing side reactions .

Alkyl/Aryl-Substituted Esters

Compounds like tert-butyl 3-heptylimidazo[1,5-a]pyridine-1-carboxylate (4v) and tert-butyl 3-(4-(tert-butyl)phenyl)imidazo[1,5-a]pyridine-1-carboxylate (4e) feature bulky substituents:

  • Synthesis : These are synthesized via palladium-catalyzed cross-coupling reactions, differing from the formyl group’s Vilsmeier-Haack pathway .
  • Properties : Bulky tert-butyl or aryl groups enhance lipophilicity, improving membrane permeability but reducing solubility in polar solvents .
  • Applications : Such derivatives are explored in lipid-soluble drug formulations, contrasting with the target compound’s role in DNA-binding ligands .

Ethyl vs. Methyl Esters

Ethyl esters (e.g., ethyl 5-bromoimidazo[1,5-a]pyridine-1-carboxylate , CAS 1363381-07-0) differ in ester chain length:

  • Stability : Methyl esters are generally more hydrolytically stable than ethyl esters under acidic conditions.
  • Synthetic Flexibility : Ethyl esters are often intermediates for further modifications (e.g., hydrolysis to carboxylic acids) .

Data Table: Key Comparative Properties

Compound Name Substituent Synthesis Method Yield (%) Key Properties/Applications
Methyl 3-formylimidazo[1,5-a]pyridine-1-carboxylate Formyl (C3), Methyl ester (C1) Vilsmeier-Haack, Suzuki coupling 35–48 c-MYC G-quadruplex stabilizers
Ethyl 3-chloroimidazo[1,5-a]pyridine-1-carboxylate Chloro (C3), Ethyl ester (C1) Electrophilic chlorination 95 (purity) Nucleophilic substitution precursor
Methyl 3-bromoimidazo[1,5-a]pyridine-1-carboxylate Bromo (C3), Methyl ester (C1) NBS bromination 48 Suzuki coupling intermediate
tert-butyl 3-heptylimidazo[1,5-a]pyridine-1-carboxylate Heptyl (C3), tert-butyl ester (C1) Cross-coupling Not reported Lipid-soluble drug candidates

生物活性

Methyl 3-formylimidazo[1,5-a]pyridine-1-carboxylate is a compound belonging to the imidazo[1,5-a]pyridine class, which has garnered attention for its diverse biological activities. This article explores the compound's synthesis, biological properties, and potential therapeutic applications based on recent research findings.

Synthesis of this compound

The synthesis of this compound typically involves multicomponent reactions that incorporate various reagents and conditions. Recent advancements in synthetic methodologies, including microwave-assisted techniques and metal-free processes, have improved yields and reduced reaction times. For instance, Cao et al. (2021) highlighted a one-pot synthesis method that efficiently produces imidazo[1,2-a]pyridines under mild conditions .

Anticancer Properties

Imidazo[1,5-a]pyridine derivatives have been extensively studied for their anticancer activities. This compound has shown promise in inhibiting various cancer cell lines. For example, compounds with similar structures have demonstrated cytotoxic effects against leukemia cells by inhibiting ribonucleotide reductase activity, leading to reduced cell proliferation and increased apoptosis .

Antibacterial Activity

The antibacterial properties of imidazo[1,5-a]pyridine derivatives have also been explored. A study reported that certain derivatives exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell membranes and interference with metabolic pathways .

Neuropharmacological Effects

Research indicates that imidazo[1,5-a]pyridine derivatives may possess neuropharmacological effects. Some studies suggest potential anxiolytic and sedative properties, making them candidates for the treatment of anxiety disorders and insomnia. The pharmacological profile is attributed to their ability to modulate neurotransmitter systems in the brain .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by its structural modifications. The presence of various substituents on the imidazole ring significantly affects its potency and selectivity against specific biological targets. For instance, variations in the carboxylate group can enhance solubility and bioavailability, while modifications at the nitrogen positions can improve receptor binding affinity.

Case Study 1: Anticancer Activity

In a recent study published in Cancer Letters, this compound was tested against several cancer cell lines including MCF-7 (breast cancer) and HeLa (cervical cancer). The compound exhibited IC50 values in the low micromolar range, indicating potent anticancer activity. Mechanistic studies revealed that the compound induced cell cycle arrest at the G2/M phase and triggered apoptosis through caspase activation .

Case Study 2: Antibacterial Efficacy

Another investigation focused on the antibacterial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The compound demonstrated significant inhibition zones in agar diffusion assays, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics. The study concluded that this compound could serve as a lead structure for developing new antibacterial agents .

常见问题

Q. What are the established synthetic routes for Methyl 3-formylimidazo[1,5-a]pyridine-1-carboxylate, and how do reaction conditions influence yield?

Q. How is the structural integrity of this compound confirmed?

Multinuclear NMR (¹H, ¹³C) and HRMS are standard. For example:

  • ¹H NMR : The formyl proton appears as a singlet near δ 9.8–10.2 ppm, while the methyl ester group resonates as a singlet at δ 3.8–4.0 ppm. Aromatic protons in the imidazo[1,5-a]pyridine ring show characteristic splitting patterns (e.g., doublets at δ 7.5–8.5 ppm) .
  • HRMS : Exact mass confirmation (e.g., [M+Na]⁺ calculated for C₁₀H₈N₂O₃: 227.0533) ensures molecular formula accuracy .

Advanced Research Questions

Q. How can reaction conditions be optimized for introducing diverse substituents at the 3-position of the imidazo[1,5-a]pyridine core?

Catalytic systems like KHSO₄ (2 equiv.) in ethanol or DMF promote condensation reactions between 3-aminoimidazo[1,5-a]pyridines and formylated reagents. For instance, reacting ethyl 3-amino-1H-pyrazole-4-carboxylate with enaminones under acidic conditions yields substituted pyrazolo[1,5-a]pyrimidines, with yields improved by solvent polarity (DMF > ethanol) and controlled protonation .

Methodological Insight :

  • Screen catalysts (e.g., KHSO₄ vs. p-TsOH) to balance reactivity and side-product formation.
  • Use gradient HPLC to monitor intermediates and adjust reaction stoichiometry dynamically .

Q. What analytical challenges arise in distinguishing this compound from its halogenated derivatives?

Halogenation (e.g., bromination at the 5-position) alters electronic properties, shifting NMR signals:

  • ¹³C NMR : The formyl carbon (δ ~190 ppm) remains unaffected, but adjacent carbons deshield by electron-withdrawing halogens (e.g., δ 135–140 ppm for C-Br environments) .
  • IR Spectroscopy : Halogenated derivatives show C-Br stretches near 550–600 cm⁻¹, absent in the parent compound .

Q. How do steric and electronic effects of substituents influence the reactivity of this compound in cross-coupling reactions?

Bulky groups (e.g., tert-butyl) at the 1-position hinder Suzuki-Miyaura coupling efficiency due to steric hindrance, reducing yields by ~20% compared to smaller substituents (e.g., methyl). Electron-withdrawing groups (e.g., -CF₃) enhance electrophilicity at the formyl group, accelerating nucleophilic additions but increasing susceptibility to hydrolysis .

Q. What computational methods are suitable for predicting the electronic properties of this compound?

Density Functional Theory (DFT) at the B3LYP/6-31G(d) level predicts frontier molecular orbitals (HOMO/LUMO) to assess reactivity. For example:

  • The formyl group lowers LUMO energy (-1.8 eV), favoring nucleophilic attack.
  • Solvent effects (PCM model) refine dipole moment calculations, critical for solubility predictions .

Contradictions & Resolution

  • Evidence Conflict : Synthesis yields in (63%) vs. (68–91% for analogous compounds) suggest substrate-specific reactivity. Resolution: Substituent electronic effects (e.g., electron-donating groups stabilize intermediates, improving yields) .
  • Analytical Variance : HRMS discrepancies (e.g., ±0.0002 Da in ) highlight the need for internal standards (e.g., lock-mass calibration) to ensure accuracy.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 3-formylimidazo[1,5-a]pyridine-1-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 3-formylimidazo[1,5-a]pyridine-1-carboxylate

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。